molecular formula C4H10ClNO B3380093 trans-2-Aminocyclobutanol hydrochloride CAS No. 1820572-14-2

trans-2-Aminocyclobutanol hydrochloride

Cat. No. B3380093
CAS RN: 1820572-14-2
M. Wt: 123.58
InChI Key: VIESMOHTDHXTQF-MMALYQPHSA-N
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Description

Trans-2-Aminocyclobutanol hydrochloride is a chemical compound with the CAS Number: 1609406-69-0 . It has a linear formula of C4 H9 N O . Cl H . The IUPAC name for this compound is (1S,2S)-2-aminocyclobutan-1-ol hydrochloride . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 123.58 .

Scientific Research Applications

Cell-Penetrating Peptides (CPPs) in Medical Applications
Cell-penetrating peptides (CPPs) represent a significant advance in medical science, particularly for disease diagnosis and therapy. These short peptides, often used in preclinical research, demonstrate the potential for drug delivery systems by facilitating the translocation of drugs or CPP/cargo complexes across cellular membranes. Their applications span a variety of health conditions, including cancer, inflammation, central nervous system disorders, and diabetes. While no CPPs or CPP/cargo complexes have yet received FDA approval, ongoing research underscores their promising diagnostic and therapeutic delivery potential (Jing Xie et al., 2020).

Microbial Transglutaminase (MTGase) in Food Modification
MTGase plays a crucial role in modifying the functional properties of food proteins, affecting solubility, gelation, emulsification, and more. Its application in various food systems has been well-documented, with research focusing on its action mechanisms. Understanding these mechanisms is vital for developing and applying new functional properties in food production, offering innovative solutions that meet consumer expectations (A. Gaspar & Silvana Pedroso de Góes-Favoni, 2015).

Recent Advances in MTGase for the Food Industry
Significant progress has been made in MTGase biosynthesis, particularly through genetic engineering, to enhance its expression with desired properties like thermostability and yield. These advancements not only optimize the production process but also extend MTGase's application in food products such as meat, cheese, yogurt, and bread. The shift towards genetic engineering approaches aims to develop highly efficient MTGase expression systems, promising a future of innovative food production technologies (M. Akbari et al., 2021).

Potential Industrial Applications of Transglutaminase
The enzyme transglutaminase, capable of modifying proteins through crosslinking reactions, has seen increasing interest for its potential in food industry and technical applications. This review synthesizes scientific and patent literature to project future uses of transglutaminase, highlighting its versatility and the need for further research to fully exploit its capabilities in various applications (P. Nielsen, 1995).

Safety and Hazards

The safety data sheet for trans-2-Aminocyclobutanol hydrochloride suggests that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(1S,2S)-2-aminocyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIESMOHTDHXTQF-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820572-14-2
Record name (1S,2S)-2-aminocyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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